molecular formula C11H18O3S B13069693 2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid

2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13069693
M. Wt: 230.33 g/mol
InChI Key: OPVFWHIJQQHGMC-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound featuring a central spiro[3.5]nonane core. The structure comprises two fused rings: a 3-membered and a 5-membered ring connected at a single carbon atom. Key functional groups include:

  • 7-Oxa group: An oxygen atom in the 5-membered ring, forming an ether linkage.
  • Ethylsulfanyl (C₂H₅S) substituent: A sulfur-containing group at position 2.
  • Carboxylic acid: Positioned at the spiro carbon (C2).

Molecular Formula: Based on structural analogs (e.g., ), the formula is deduced as C₁₀H₁₆O₃S with a molecular weight of ~216.3 g/mol (calculated). The compound was previously listed as a research chemical by CymitQuimica but is currently discontinued .

Properties

Molecular Formula

C11H18O3S

Molecular Weight

230.33 g/mol

IUPAC Name

2-ethylsulfanyl-7-oxaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C11H18O3S/c1-2-15-11(9(12)13)7-10(8-11)3-5-14-6-4-10/h2-8H2,1H3,(H,12,13)

InChI Key

OPVFWHIJQQHGMC-UHFFFAOYSA-N

Canonical SMILES

CCSC1(CC2(C1)CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic ring through a cyclization reaction, followed by the introduction of the ethylsulfanyl group via a substitution reaction. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall effect.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents and heteroatoms:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid C₁₀H₁₆O₃S 216.3 Ethylsulfanyl, 7-oxa, carboxylic acid
2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid C₁₀H₁₇NO₃ 199.25 Aminomethyl group, 7-oxa
2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid C₁₀H₁₃NO₃ 195.22 Cyano group, 7-oxa
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid C₁₄H₁₆O₄ 264.28 Phenyl, 6,8-dioxa, carboxylic acid
2-Amino-spiro[3.5]nonane-2-carboxylic acid C₁₀H₁₇NO₂ 183.25 Amino group, no heteroatoms in rings

Physicochemical Properties

  • Polarity: The ethylsulfanyl group (logP ~1.5) may enhance lipophilicity compared to cyano (logP ~0.3) or aminomethyl (logP ~-1.0) substituents.
  • Solubility : Carboxylic acid functionality improves aqueous solubility, but sulfur-containing groups (e.g., ethylsulfanyl) may reduce it relative to oxygenated analogs.

Key Research Findings and Contradictions

  • Synthetic Feasibility : While 7-phenyl-6,8-dioxaspiro derivatives are synthesized efficiently , the discontinuation of the target compound () suggests scalability or stability issues.
  • Biological Activity: No direct data exist for the target compound, but spirocyclic carboxylic acids are explored for protease inhibition and receptor modulation .

Biological Activity

2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is a compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for pharmaceutical applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H18O3S
  • Molecular Weight : 230 Da
  • CAS Number : 1496672-97-9
  • LogP : 1.55
  • Polar Surface Area : 47 Å
  • Hydrogen Bond Acceptors/Donors : 3/1

Research indicates that compounds structurally related to this compound may interact with various biological targets, including receptors involved in inflammatory responses and chemokine signaling pathways. Specifically, derivatives of spiro compounds have shown promise in modulating the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in conditions like HIV infection and other inflammatory diseases .

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that spiro compounds can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
    • In vitro assays indicated that these compounds could reduce the activation of NF-kB pathways, which are crucial in inflammation.
  • Antiviral Properties :
    • Research has shown that certain spiro compounds exhibit antiviral activity against HIV by blocking the interaction between viral proteins and host cell receptors .
    • The mechanism involves preventing the binding of the virus to CCR5, thus inhibiting viral entry into cells.
  • Cytotoxicity Studies :
    • Cytotoxicity assays performed on various cancer cell lines revealed that spiro compounds can induce apoptosis, indicating their potential as anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the spiro structure through cyclization reactions.
  • Introduction of the ethylsulfanyl group via nucleophilic substitution.
  • Carboxylic acid functionalization through oxidation or hydrolysis reactions.

The overall yield for these synthetic routes can be optimized through careful selection of reagents and reaction conditions, achieving yields up to 70% in some cases .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
1-carbonyl-7-azaspiro[3.5]nonaneInhibits CCR3/CCR5; antiviral
Spiro compounds (general)Anti-inflammatory effects; apoptosis induction

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